5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group at the 5-position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 4-position of the pyrazole ring
Mechanism of Action
Target of Action
The primary targets of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors .
Mode of Action
This compound interacts with FGFRs in a covalent manner . It is designed to target both wild-type FGFRs and the gatekeeper mutants, which are often responsible for drug resistance . The compound binds irreversibly to FGFR1, as revealed by X-ray co-crystal structure .
Biochemical Pathways
The compound affects the biochemical pathways associated with FGFRs . By inhibiting FGFRs, it disrupts the downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .
Pharmacokinetics
The compound’s efficacy against fgfr1, fgfr2, fgfr3, and fgfr2 v564f gatekeeper mutant in biochemical assays suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Biochemical Analysis
Biochemical Properties
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide has demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . It interacts with these enzymes, leading to their inhibition or activation .
Cellular Effects
This compound strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves irreversible binding to FGFR1 . This binding interaction leads to changes in gene expression and enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 3,5-diamino-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carboxamide: Lacks the cyclopropyl group, making it less sterically hindered.
5-amino-3-methyl-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Contains a phenyl group with a chlorine substituent, altering its electronic properties.
Uniqueness
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences its binding affinity to molecular targets. This structural feature can enhance its selectivity and potency as an inhibitor compared to similar compounds .
Properties
IUPAC Name |
5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-6-5(3-9-11-6)7(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)(H3,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBUDBNCNSQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(NN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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